molecular formula C11H19NO8S2 B583241 Citric Acid (3-Methanethiosulfonate Ethyl Amide) CAS No. 1797099-42-3

Citric Acid (3-Methanethiosulfonate Ethyl Amide)

Cat. No.: B583241
CAS No.: 1797099-42-3
M. Wt: 357.392
InChI Key: FZQRNJCRIITUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a derivative of citric acid, a naturally occurring weak organic acid found in citrus fruits. This compound is characterized by the presence of a methanethiosulfonate group attached to the ethyl amide of citric acid. It has a molecular formula of C11H19NO8S2 and a molecular weight of 357.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.

Preparation Methods

The synthesis of Citric Acid (3-Methanethiosulfonate Ethyl Amide) typically involves the following steps:

Chemical Reactions Analysis

Citric Acid (3-Methanethiosulfonate Ethyl Amide) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Citric Acid (3-Methanethiosulfonate Ethyl Amide) has several scientific research applications:

Mechanism of Action

The mechanism of action of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the modification of thiol groups in proteins and enzymes. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, thereby altering the structure and function of the target protein or enzyme. This modification can inhibit or activate the target, depending on the specific context and target involved.

Comparison with Similar Compounds

Citric Acid (3-Methanethiosulfonate Ethyl Amide) can be compared with other similar compounds, such as:

    Citric Acid (3-Methanethiosulfonate Methyl Amide): Similar structure but with a methyl amide group instead of an ethyl amide group.

    Citric Acid (3-Methanethiosulfonate Propyl Amide): Similar structure but with a propyl amide group.

    Citric Acid (3-Methanethiosulfonate Butyl Amide): Similar structure but with a butyl amide group.

The uniqueness of Citric Acid (3-Methanethiosulfonate Ethyl Amide) lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties provided by the ethyl amide group .

Properties

IUPAC Name

dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRNJCRIITUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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